molecular formula C5H4N4O2 B1622905 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile CAS No. 39205-64-6

1-methyl-3-nitro-1H-pyrazole-4-carbonitrile

Cat. No. B1622905
CAS RN: 39205-64-6
M. Wt: 152.11 g/mol
InChI Key: NJBDBENRPJEIHN-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C5H4N4O2 . It has an average mass of 152.111 Da and a monoisotopic mass of 152.033432 Da .


Synthesis Analysis

The synthesis of pyrazoles, including 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is bonded to a nitro group (-NO2) and a methyl group (-CH3), while another carbon atom is bonded to a carbonitrile group (-C≡N) .


Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles .


Physical And Chemical Properties Analysis

1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile is a solid at room temperature . It has a molecular weight of 152.11 .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research shows that derivatives of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile have interesting molecular structures and hydrogen bonding properties. For instance, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which is related to this compound, exhibit polarized structures and are linked into chains by hydrogen bonds (Portilla et al., 2007).

Reactivity and Synthesis

The reactivity of these compounds is significant in chemical synthesis. 3,4,5-Trinitro-1H-pyrazole, for example, reacts with various compounds such as ammonia, amines, and thiols, showing nucleophilic substitution of nitro-groups, which is essential for synthesizing diverse chemical compounds (Dalinger et al., 2013).

Tautomerism Studies

The study of tautomerism in disubstituted 1H-pyrazoles with various groups, including nitro groups, offers insights into the structural dynamics of these compounds. These investigations use methods like X-ray, NMR, and theoretical calculations (Kusakiewicz-Dawid et al., 2019).

Spectroscopic Studies

Spectroscopic studies, including IR, NMR, and UV–vis spectroscopy, are used to analyze the molecular structure of derivatives like (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, providing detailed insights into their electronic properties and stability (Al‐Azmi & Shalaby, 2018).

Synthesis of Energetic Materials

Innovative strategies have been developed for constructing novel energetic compounds using derivatives of this compound. These compounds have shown potential in areas like thermal stability and detonation performance, enriching the content of energetic materials (Yang et al., 2021).

Antimicrobial and Antiviral Evaluation

Some derivatives of this compound have been synthesized and tested for antimicrobial and antiviral activities, showing potential as bioactive agents (Al-Adiwish et al., 2017).

Catalytic Applications

The compound has been used in catalytic applications, demonstrating efficiency in the synthesis of pyrazole derivatives under environmentally friendly conditions (Zolfigol et al., 2015).

Corrosion Inhibition

Derivatives of this compound have shown promising results as corrosion inhibitors, an application crucial in materials science (Abdel Hameed et al., 2020).

Safety and Hazards

When handling 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as should dust formation .

properties

IUPAC Name

1-methyl-3-nitropyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBDBENRPJEIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406757
Record name 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39205-64-6
Record name 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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